molecular formula C18H21F3N2O5 B070696 L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt CAS No. 191723-68-9

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt

Cat. No. B070696
M. Wt: 402.4 g/mol
InChI Key: XPPJTDCCTDQORL-UXZWUECBSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt involves complex chemical processes. For instance, the synthesis of 4-methyl-7-(alkyl/aryl/heteroaryl) amino and amido coumarins has been achieved using microwave irradiation and specific catalysts (Joy et al., 2014). Additionally, synthesis methods have been developed for L-Arginine-4-methylcoumaryl-7-amide and its derivatives, involving key fluorescence amines (Kanaoka et al., 1977).

Molecular Structure Analysis

Molecular structure analysis of compounds related to L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is essential for understanding their properties and potential applications. Studies have included NMR and X-ray crystallographic analysis to determine structural features of related compounds (Iaroshenko et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt derivatives are complex and varied. For example, 4-Chloro-3-(trifluoroacetyl)coumarin, a related compound, is synthesized via direct TMSCl-mediated acylation followed by treatment with POCl3 (Iaroshenko et al., 2011).

Scientific Research Applications

1. Enzymatic Activity Assays

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is utilized in various enzymatic activity assays. For instance, it's used in soil leucine aminopeptidase assays to measure enzyme activities in different soils. This approach helps simplify and standardize enzyme assays in biological and environmental studies (Wang et al., 2019).

2. Synthesis of Coumarin Derivatives

This compound is instrumental in the synthesis of coumarin derivatives. A study demonstrated the synthesis of various amino and amido coumarins, highlighting its role in developing new chemical entities, which might have applications in pharmaceutical and chemical industries (Joy et al., 2014).

3. Fluorescence Assays for Protease Enzymes

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is used in fluorescence assays to detect the activity of protease enzymes like trypsin and papain. This application is crucial in biochemical research, facilitating the study of enzyme kinetics and drug development (Kanaoka et al., 1977).

4. Diagnostic Applications

The compound finds applications in diagnostics, such as in assays for aspartylglucosaminuria, a rare inherited disease. Its specificity and sensitivity make it an effective tool in clinical diagnosis (Vozyi et al., 1993).

5. Catalysis and Organic Synthesis

It plays a role in catalysis and organic synthesis, as seen in the enantioselective vinylogous Mannich reaction between coumarins and N-Boc isatin imines. Such reactions are significant in developing new compounds with potential pharmaceutical applications (Wang et al., 2020).

6. Investigating Anticancer Properties

Research on isocoumarin derivatives, related to the compound , has shown potential in developing anticancer agents. These studies contribute to understanding the molecular mechanisms of cancer and developing new therapies (Das et al., 2021).

properties

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPJTDCCTDQORL-UXZWUECBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647384
Record name Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt

CAS RN

191723-53-2
Record name Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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